

Application Note: AN3365 In Vitro Activity Against Gram-Negative Bacteria

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Compound of Interest

Compound Name: 6-Nitrobenzo[c][1,2]oxaborol-
1(3H)-ol

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Introduction

AN3365 is a novel boron-based antibacterial agent belonging to the class of aminomethylbenzoxaboroles. It exhibits a unique mechanism of action by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.^{[1][2][3]} This inhibition occurs through an oxaborole tRNA trapping (OBORT) mechanism, where AN3365 forms a stable adduct with tRNA^{Leu} in the editing site of the LeuRS enzyme, ultimately halting protein production.^{[4][5][6][7]} This application note provides a summary of the in vitro activity of AN3365 against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains, and details the protocols for determining its antimicrobial activity.

Data Presentation

The in vitro potency of AN3365 has been evaluated against a variety of clinically relevant Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

Table 1: In Vitro Activity of AN3365 Against Enterobacteriaceae

Organism (Number of Isolates)	AN3365 MIC50 (µg/mL)	AN3365 MIC90 (µg/mL)
Enterobacteriaceae (all)	0.5	1
Klebsiella pneumoniae (KPC-producing)	1	2
Proteus mirabilis	1	1

Data sourced from Mendes et al., 2013.[\[8\]](#)[\[9\]](#)

Table 2: In Vitro Activity of AN3365 Against Non-Fermentative Gram-Negative Bacilli

Organism (Number of Isolates)	AN3365 MIC50 (µg/mL)	AN3365 MIC90 (µg/mL)
Pseudomonas aeruginosa (wild-type)	2	8
Pseudomonas aeruginosa (carbapenem-resistant)	4	8
Acinetobacter baumannii (wild-type)	2	8
Acinetobacter baumannii (multidrug-resistant)	8	16
Stenotrophomonas maltophilia	2	4
Burkholderia cepacia	8	32

Data sourced from Mendes et al., 2013.[\[8\]](#)[\[10\]](#)

Table 3: In Vitro Activity of AN3365 Against Multidrug-Resistant Gram-Negative Isolates

Organism (Number of Isolates)	AN3365 MIC Range (µg/mL)
Enterobacteriaceae (including NDM-1 producers) (19)	0.5 - 2
NDM-1 producing isolates (16)	0.5 - 2

Data sourced from Hernandez et al., 2013.[\[1\]](#)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

a. Materials:

- AN3365 stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland
- Spectrophotometer
- Incubator (35°C ± 2°C)

b. Inoculum Preparation:

- From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline or CAMHB.
- Vortex the suspension to ensure homogeneity.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.

c. Plate Preparation and Inoculation:

- Prepare serial two-fold dilutions of AN3365 in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 μ L, and the concentrations should span a clinically relevant range (e.g., 0.06 to 128 μ g/mL).
- Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
- Add 50 μ L of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 μ L.

d. Incubation and Reading:

- Cover the microtiter plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of AN3365 that shows no visible growth.

Time-Kill Assay Protocol

This protocol is designed to assess the bactericidal or bacteriostatic activity of AN3365 over time.^[14]

a. Materials:

- AN3365 stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum prepared as described in the MIC protocol

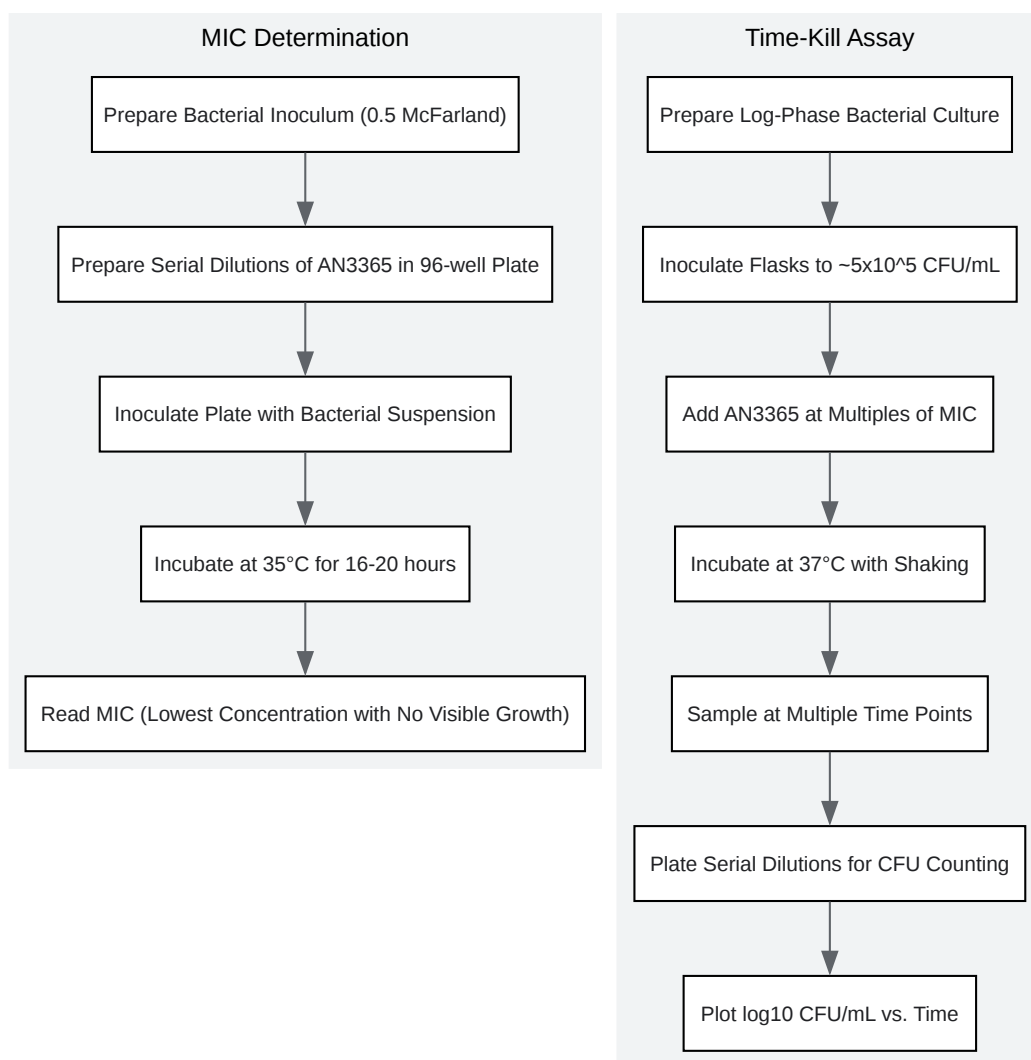
- Sterile culture tubes or flasks
- Incubator with shaking capabilities (37°C)
- Sterile saline for dilutions
- Agar plates for colony counting (e.g., Tryptic Soy Agar)

b. Procedure:

- Prepare a log-phase bacterial culture by diluting an overnight culture 1:100 in fresh CAMHB and incubating for 1-2 hours at 37°C with shaking.
- Inoculate flasks containing fresh CAMHB with the log-phase culture to a final density of approximately 5×10^5 CFU/mL.
- Add AN3365 to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, and 10x MIC). Include a growth control flask without any antibiotic.
- Incubate the flasks at 37°C with constant shaking.
- At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
- Perform serial ten-fold dilutions of each aliquot in sterile saline.
- Plate a known volume (e.g., 100 μ L) of the appropriate dilutions onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- Plot the log₁₀ CFU/mL versus time for each AN3365 concentration and the growth control. A ≥ 3 -log₁₀ reduction in CFU/mL is typically considered bactericidal.

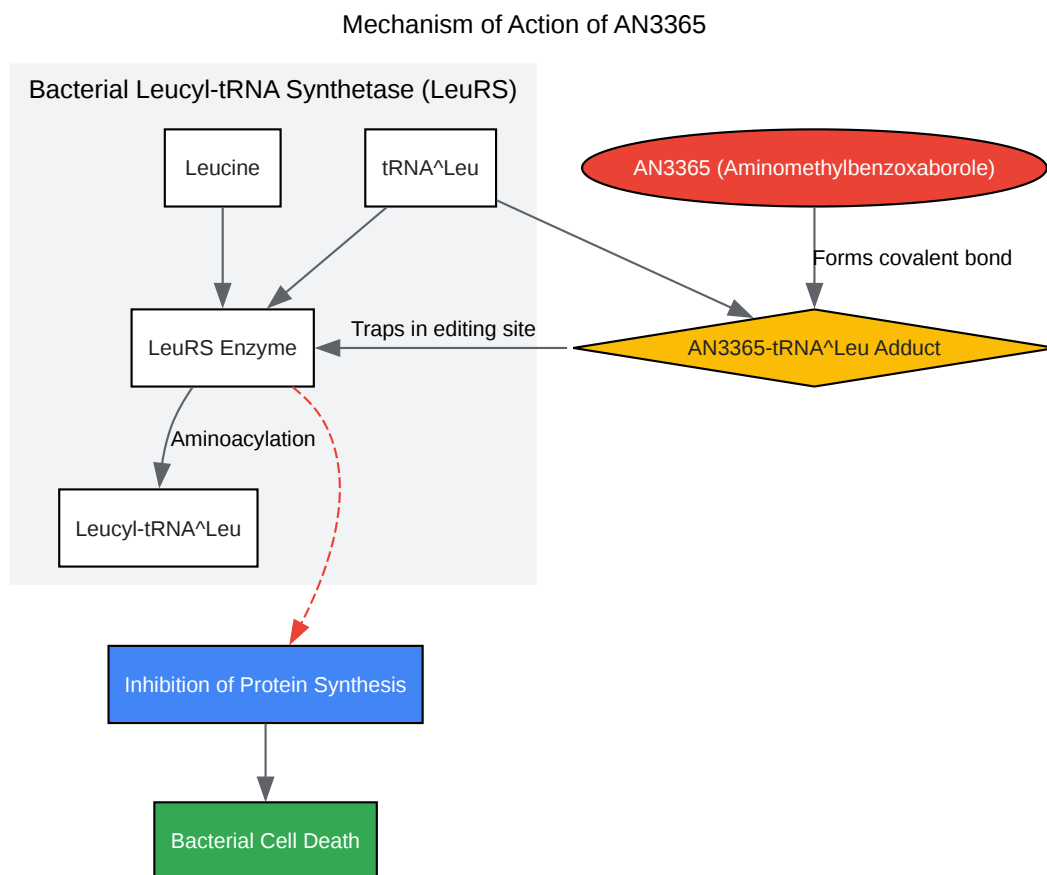
Visualizations

Experimental Workflow for In Vitro Activity of AN3365



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Caption: Workflow for determining the in vitro activity of AN3365.



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Caption: AN3365 inhibits protein synthesis via the OBORT mechanism.

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